molecular formula C7H5N3O4 B13317855 5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid

5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid

Cat. No.: B13317855
M. Wt: 195.13 g/mol
InChI Key: WQLQIMOKXGLRJX-UHFFFAOYSA-N
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Description

5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with two ketone groups at positions 5 and 7 and a carboxylic acid group at position 2.

Properties

Molecular Formula

C7H5N3O4

Molecular Weight

195.13 g/mol

IUPAC Name

5,7-dioxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H5N3O4/c11-5-2-6(12)10-4(8-5)1-3(9-10)7(13)14/h1H,2H2,(H,8,11)(H,13,14)

InChI Key

WQLQIMOKXGLRJX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC(=NN2C1=O)C(=O)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of 5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 5-oxo, 7-oxo, 2-carboxylic acid C₉H₇N₃O₅ High polarity due to oxo and carboxylic acid groups; potential use in drug discovery for targeting enzymes or receptors via hydrogen bonding.
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-phenyl, 7-phenyl, 2-carboxylic acid C₁₉H₁₃N₃O₂ Enhanced lipophilicity from phenyl groups; applications in materials science or as kinase inhibitors.
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 4-methoxyphenyl, trifluoromethyl, 2-carboxylic acid C₁₅H₁₄F₃N₃O₃ Electron-withdrawing CF₃ group increases metabolic stability; methoxy group may enhance bioavailability.
7-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 7-difluoromethyl, 5-methyl, 2-carboxylic acid C₉H₁₀F₂N₃O₂ Difluoromethyl group improves membrane permeability; potential candidate for agrochemicals or antiviral agents.
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 3-carboxylic acid (positional isomer) C₈H₇N₃O₂ Altered electronic properties due to carboxylic acid at position 3; possible use in coordination chemistry or as a chelating agent.

Key Observations:

Substituent Effects on Polarity :

  • The oxo groups in the target compound increase polarity compared to phenyl-substituted analogs (e.g., 5,7-diphenyl derivative) .
  • Trifluoromethyl and difluoromethyl groups enhance lipophilicity and metabolic stability, making these derivatives suitable for pharmaceutical applications .

Synthetic Routes: Multicomponent reactions involving aminopyrazoles and carbonyl compounds are common for pyrazolo[1,5-a]pyrimidine synthesis . Hydrolysis of ester precursors (e.g., using LiOH in MeOH/H₂O) is a key step for introducing carboxylic acid groups .

Biological and Industrial Relevance :

  • Carboxylic acid derivatives are often explored as kinase inhibitors or enzyme modulators due to their ability to form salt bridges with target proteins .
  • Fluorinated analogs (e.g., CF₃ or CHF₂) are prioritized in drug discovery for improved pharmacokinetics .

Biological Activity

5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its structure and unique properties have prompted investigations into its biological activities, particularly its antimicrobial and anticancer effects. This article explores the compound's biological activity based on diverse research findings.

  • Molecular Formula : C7H5N3O4
  • Molecular Weight : 195.13 g/mol
  • IUPAC Name : 5,7-dioxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
PropertyValue
Molecular FormulaC7H5N3O4
Molecular Weight195.13 g/mol
IUPAC Name5,7-dioxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones under specific conditions. This method allows for the production of the compound in a controlled manner suitable for subsequent biological testing .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth .

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. It has shown potential in inhibiting cancer cell proliferation in various cancer lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes critical for DNA replication or interfere with signaling pathways involved in cell survival and proliferation. For example:

  • Inhibition of Enzymes : The compound has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis . This inhibition can lead to reduced cell proliferation in rapidly dividing cancer cells.

Comparative Analysis with Similar Compounds

When compared to other pyrazolo[1,5-a]pyrimidines and related heterocycles, this compound exhibits unique properties that enhance its biological activity. Its structural features contribute to higher affinity binding to target enzymes compared to structurally similar compounds .

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